molecular formula C18H13NO2 B14434822 Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- CAS No. 75510-87-1

Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-

Cat. No.: B14434822
CAS No.: 75510-87-1
M. Wt: 275.3 g/mol
InChI Key: DRMPFZWJXUXODJ-UHFFFAOYSA-N
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Description

Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a 4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .

Industrial Production Methods

While specific industrial production methods for naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-naphtho[1,2-d][1,3]oxazole
  • 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d][1,3]oxazole
  • 2-(4-N,N-diphenylaminophenyl)naphtho[1,2-d][1,3]oxazole

Uniqueness

Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

75510-87-1

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)benzo[e][1,3]benzoxazole

InChI

InChI=1S/C18H13NO2/c1-20-14-9-6-13(7-10-14)18-19-17-15-5-3-2-4-12(15)8-11-16(17)21-18/h2-11H,1H3

InChI Key

DRMPFZWJXUXODJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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